molecular formula C9H17NO2 B2467869 Methyl 3-(1-aminocyclopentyl)propanoate CAS No. 1784135-90-5

Methyl 3-(1-aminocyclopentyl)propanoate

Cat. No.: B2467869
CAS No.: 1784135-90-5
M. Wt: 171.24
InChI Key: PMHFDLMDHLOXFC-UHFFFAOYSA-N
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Description

Methyl 3-(1-aminocyclopentyl)propanoate is a cyclopentane-based organic compound featuring an amino group at the 1-position of the cyclopentyl ring and a methyl ester functional group.

Properties

IUPAC Name

methyl 3-(1-aminocyclopentyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)4-7-9(10)5-2-3-6-9/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFDLMDHLOXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1(CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(1-aminocyclopentyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(1-aminocyclopentyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a carboxylate salt of 3-(1-aminocyclopentyl)propanoic acid, which reacts with a methyl halide (e.g., methyl iodide) in the presence of a base such as potassium carbonate. This method is advantageous as it avoids the use of strong acids and can be performed under milder conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be optimized by using high-pressure reactors and automated control systems to maintain precise reaction conditions. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, reducing waste and improving sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-aminocyclopentyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(1-aminocyclopentyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(1-aminocyclopentyl)propanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 3-(1-aminocyclopentyl)propanoic acid, which can then participate in various metabolic pathways. The amino group may form hydrogen bonds or ionic interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Structural and Functional Differences

Cycloalkane Ring Size: Cyclopentane (this compound and Methyl 3-aminocyclopentanecarboxylate): Lower ring strain compared to cyclobutane derivatives, leading to greater thermodynamic stability . Cyclobutane (Methyl 3-amino-3-cyclobutylpropanoate): Increased ring strain may enhance reactivity but reduce shelf-life stability .

Amino Group Position: this compound has a primary amino group at the 1-position, while Methyl 3-aminocyclopentanecarboxylate features a tertiary amino group at the 3-position.

Biological Activity

Methyl 3-(1-aminocyclopentyl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is an ester derived from 3-(1-aminocyclopentyl)propanoic acid. The synthesis typically involves:

  • Esterification : Reacting 3-(1-aminocyclopentyl)propanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Alternative Methods : Utilizing carboxylate salts and methyl halides in the presence of bases like potassium carbonate for milder reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may bind to specific receptors, influencing their activity and leading to various physiological effects. This interaction can modulate neurotransmitter systems, potentially impacting mood and cognition.
  • Enzyme Interaction : It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The ester group is susceptible to hydrolysis, releasing the active form, which can participate in biochemical reactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Neuropharmacological Effects : Studies suggest potential anxiolytic and antidepressant properties, possibly linked to its influence on serotonin and dopamine pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
In vitro assays Demonstrated modulation of receptor activity related to neurotransmission.
Animal models Observed reductions in anxiety-like behaviors when administered at specific dosages.
Biochemical assays Indicated interactions with key metabolic enzymes affecting drug metabolism pathways .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
Methyl 3-(1-aminocyclohexyl)propanoateCyclohexyl ringDifferent receptor affinities
Ethyl 3-(1-aminocyclopentyl)propanoateEthyl esterVarying solubility and metabolic stability
Methyl 3-(1-aminocyclobutyl)propanoateCyclobutyl ringPotentially different pharmacokinetics

These comparisons underscore the significance of the cyclopentyl structure in determining the compound's biological profile.

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